Superior Enantioselectivity for Kinetic Resolution vs. Alternative Substrates
In enzymatic kinetic resolutions for producing enantiomerically pure synthons, the choice of substrate is critical. A study comparing the hydrolysis of racemic Isopropylideneglycerol (Solketal) octanoate versus its acetate counterpart by Pseudomonas sp. lipase demonstrated a marked difference in substrate suitability. The octanoate ester, bearing a longer acyl chain, was found to be a significantly better substrate for this lipase, enabling the resolution process [1]. Under optimized conditions, the use of Pseudomonas sp. lipase (Amano AK) with the octanoate substrate achieved enantioselectivity (E value) up to 200 [1]. This high selectivity is crucial for obtaining enantiomerically pure (S)-alcohol or the remaining ester, which are key building blocks for pharmaceuticals such as β-adrenoceptor antagonists and prostaglandins [1].
| Evidence Dimension | Enantioselectivity (E value) of lipase-catalyzed hydrolysis |
|---|---|
| Target Compound Data | E value up to 200 |
| Comparator Or Baseline | Acetate counterpart (considered a less suitable substrate) |
| Quantified Difference | Not directly quantified in the text, but the octanoate is qualitatively described as a better substrate |
| Conditions | Hydrolysis of (R,S)-solketal octanoate by Pseudomonas sp. lipase (Amano AK) |
Why This Matters
For procurement in chiral synthesis, the ability to achieve high enantioselectivity (E > 200) with Solketal octanoate translates to higher yields of enantiopure products and more efficient downstream processing, directly impacting production costs and purity.
- [1] Machado, L. L., et al. (2011). Kinetic resolution of (R,S)-1,2-isopropylidene glycerol (solketal) ester derivatives by lipases. Journal of Molecular Catalysis B: Enzymatic, 68(1-2), 165-170. View Source
